Chemical properties of Methoxy[1-(3-nitrophenyl)ethylidene]amine
Chemical properties of Methoxy[1-(3-nitrophenyl)ethylidene]amine
Executive Summary
Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS 72278-09-2), commonly referred to as 3'-nitroacetophenone O-methyloxime , represents a critical class of oxime ether intermediates.[1] Unlike their labile imine counterparts, O-methyloximes exhibit enhanced hydrolytic stability, making them valuable pharmacophores and protecting groups in medicinal chemistry.[1]
This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and chemoselective reactivity. Particular focus is placed on the chemoselective reduction of the nitro group in the presence of the reducible C=N functionality—a common challenge in the synthesis of aniline-based kinase inhibitors and agrochemicals.
Structural Identity & Physicochemical Profile
The molecule consists of a 3-nitroacetophenone core derivatized at the carbonyl position with a methoxyamine moiety. The rigidity of the C=N double bond introduces geometric isomerism (
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Methoxy[1-(3-nitrophenyl)ethylidene]amine |
| Common Name | 3'-Nitroacetophenone O-methyloxime |
| CAS Registry Number | 72278-09-2 |
| Molecular Formula | |
| Molecular Weight | 194.19 g/mol |
| Physical State | Pale yellow oil or low-melting solid (isomer dependent) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| LogP (Predicted) | ~2.3 (Lipophilic) |
| Key Functional Groups | Nitro ( |
Geometric Isomerism ( )
Like most acetophenone-derived oxime ethers, this compound exists as a mixture of
-
Thermodynamics: The
-isomer is generally thermodynamically favored to minimize steric repulsion between the aromatic ring and the methoxy group. -
Analytical Impact: High-Performance Liquid Chromatography (HPLC) often resolves these isomers as distinct peaks.[1] Researchers must not mistake the minor
-isomer peak for an impurity during purity analysis.[1]
Synthetic Methodology
The most robust synthesis involves the condensation of 3'-nitroacetophenone with methoxyamine hydrochloride.[1] The choice of base is critical: it must neutralize the HCl salt to release the nucleophilic amine without promoting aldol condensation side reactions of the ketone.
Protocol: Condensation via Pyridine-Buffered Reflux
Reagents:
-
3'-Nitroacetophenone (1.0 equiv)[1]
-
Methoxyamine Hydrochloride (1.2 equiv)[1]
-
Pyridine (3.0 equiv) or Sodium Acetate (2.0 equiv)[1]
-
Solvent: Ethanol (Absolute)[1]
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 3'-nitroacetophenone and absolute ethanol (5 mL/mmol).
-
Reagent Addition: Add methoxyamine hydrochloride in one portion.
-
Buffering: Add pyridine dropwise. Note: Pyridine acts as both solvent and acid scavenger.
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[1] The product is typically less polar than the starting ketone. -
Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with 1M HCl (to remove pyridine) followed by saturated
. -
Purification: Dry organic layer over
and concentrate. If necessary, purify via silica gel chromatography.
Synthetic Pathway Diagram
Caption: Condensation pathway converting the ketone carbonyl to the O-methyloxime ether.
Chemical Reactivity & Transformations[1]
The core utility of this intermediate lies in its differential reactivity.[2] The molecule possesses two reducible centers: the nitro group and the C=N bond .
A. Chemoselective Nitro Reduction
A common objective is to reduce the nitro group to an aniline (
-
Challenge: Catalytic hydrogenation (
) is often unselective, leading to over-reduction to the amine (cleaving the N-O bond). -
Solution (Fe/NH4Cl or SnCl2): Dissolving metal reductions are highly chemoselective for the nitro group.[1]
-
Protocol Insight: Use Iron powder in aqueous ethanol with ammonium chloride at reflux. This mild condition preserves the oxime ether, yielding 3-aminoacetophenone O-methyloxime .[1]
B. Acid Hydrolysis
While stable to base, the oxime ether can be hydrolyzed back to the ketone using strong aqueous acids (e.g., 6M HCl at reflux), releasing methoxyamine. This reversibility allows the oxime ether to function as a carbonyl protecting group during nitration or halogenation of the aromatic ring.
Chemoselectivity Diagram
Caption: Divergent reaction pathways based on reagent selection. Green path indicates the preservation of the oxime ether.
Analytical Characterization
To validate the synthesis, the following spectral signatures are diagnostic:
-
1H NMR (CDCl3):
-
IR Spectroscopy:
Applications in Drug Discovery
-
Kinase Inhibitor Scaffolds: The aniline derivative (post-reduction) serves as a nucleophile to attack chloropyrimidines, forming cores common in CDK and EGFR inhibitors. The oxime ether side chain improves metabolic stability compared to simple alkyl chains.
-
Agrochemical Fungicides: Strobilurin analogs often utilize oxime ether linkages to lock the geometry of the active pharmacophore, ensuring specific binding to the
site of the cytochrome bc1 complex.
References
-
Synthesis of Oxime Ethers: Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocol for carbonyl protection).[1]
-
Reduction Chemoselectivity: Beilstein J. Org.[1] Chem. 2013, 9, 2544–2550. Chemoselective reduction of nitroarenes.
-
Compound Data: PubChem Compound Summary for CID 12218683 (Related analog structure validation).
-
Geometric Isomerism: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Mechanistic basis for E/Z stability).
